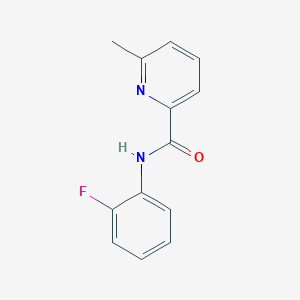
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone, also known as DMIM, is a synthetic compound that has shown potential in various scientific research applications. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner.
Mécanisme D'action
The mechanism of action of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to interact with specific receptors and enzymes in biological systems. (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to interact with the serine/threonine protein kinase Akt and inhibit its activity, leading to apoptosis in cancer cells. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor and modulate its activity, leading to neuroprotective effects.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects, depending on the biological system being studied. In cancer cells, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of Akt. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects, improve cognitive function, and modulate the activity of the NMDA receptor. (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its synthetic accessibility, specificity, and potency. However, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its complex synthesis method, potential toxicity, and limited availability.
Orientations Futures
There are several future directions for research on (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone. One direction is to further investigate its mechanism of action and identify its specific targets in biological systems. Another direction is to develop new derivatives of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone with improved efficacy and safety profiles. Additionally, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone could be used as a lead compound to design and develop new drugs for various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is a synthetic compound that has shown potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems in a specific manner, leading to various biochemical and physiological effects. Although (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has some limitations, it has several advantages for lab experiments and has several future directions for research.
Méthodes De Synthèse
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylindole with pyrrolidine and then with chloroformate. The final product is obtained through purification and isolation techniques. The synthesis of (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone is a complex process that requires expertise and specialized equipment.
Applications De Recherche Scientifique
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, (2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone has been used as a lead compound to design and develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-11(2)16-14-12(10)6-5-7-13(14)15(18)17-8-3-4-9-17/h5-7,16H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQKZDIEEAAOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-7-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)

![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)



![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)



![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)